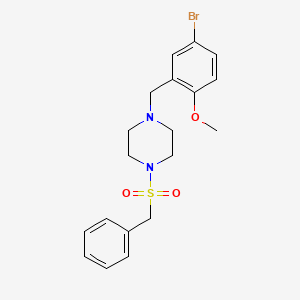
N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a piperidine ring attached to a propanamide backbone, with a methoxyphenyl group as a substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 3-methoxybenzoic acid and 3-(piperidin-1-yl)propan-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.
Reduction: Formation of N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-3-(piperidin-1-yl)butanamide: Similar structure with an additional carbon in the backbone.
N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide: Similar structure with a morpholine ring instead of a piperidine ring.
N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide is unique due to its specific combination of functional groups and ring structures, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-7-5-6-13(12-14)16-15(18)8-11-17-9-3-2-4-10-17/h5-7,12H,2-4,8-11H2,1H3,(H,16,18) |
InChI Key |
NPWOPBYUPYPRGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethyl-2-{4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14920487.png)
![4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14920503.png)
![1-(Biphenyl-4-YL)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-YL]ethanone](/img/structure/B14920518.png)
![2-{3-[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14920519.png)
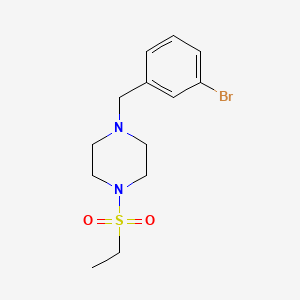
![2-{[(E)-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B14920522.png)
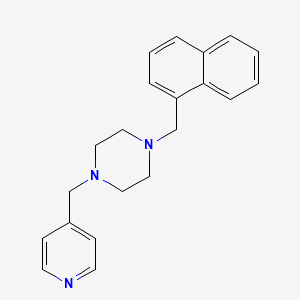
![1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B14920527.png)
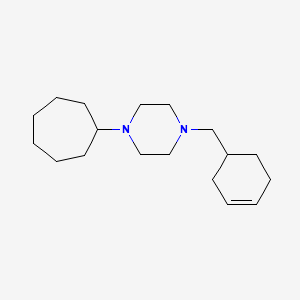
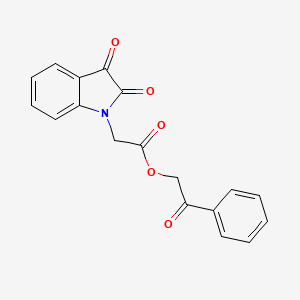
![12-(4-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B14920541.png)
![1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone](/img/structure/B14920547.png)
![2-(3,4-dimethoxyphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14920554.png)
